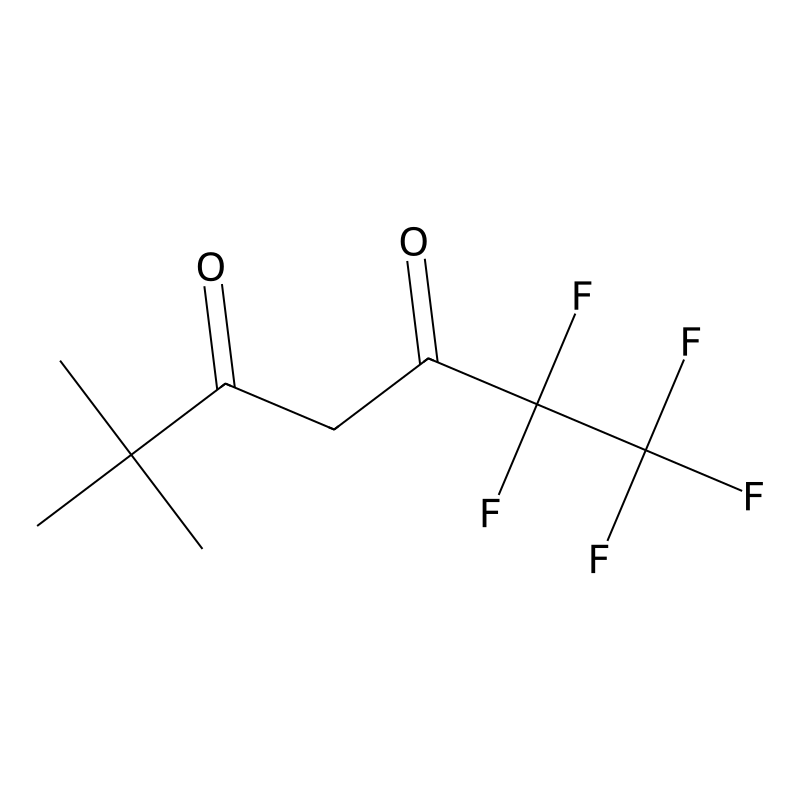

1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione

Content Navigation

Conventional β-diketone ligands often cause precursor degradation in MOCVD/ALD due to high sublimation temperatures. Hppm (CAS 2145-68-8) features pentafluoroethyl and tert-butyl groups, enabling volatile, thermally stable metal complexes.

- Lower sublimation temperatures vs. acac/thd, reducing decomposition.

- Steric bulk prevents oligomerization, unlike hfac.

- Used in superconducting films, high-k dielectrics, paramagnetic shift reagents (Eu(pfd)₃), and lithium brine extraction.

Available from SMolecule in research and bulk quantities.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione (CAS: 2145-68-8), frequently abbreviated as Hppm or Hpfd, is a sterically hindered, fluorinated β-diketone ligand. Structurally characterized by an electron-withdrawing pentafluoroethyl group and a bulky tert-butyl group, this asymmetric compound exists predominantly in its enol form . In industrial and advanced laboratory procurement, it is primarily sourced as a precursor ligand for Metal-Organic Chemical Vapor Deposition (MOCVD), Atomic Layer Deposition (ALD), and as a chelating agent for solvent extraction and paramagnetic NMR shift reagents [1]. The specific combination of fluorination and steric bulk imparts high volatility, thermal stability, and Lewis acidity to its metal complexes, making it a critical material for thin-film deposition and metal recovery workflows.

Research Fit

Forms volatile, thermally stable chelates suitable for gas chromatographic separation of metals like vanadium.

High distribution ratios reported for metal ion transfer into organic phase, supporting preconcentration workflows.

Fluorinated diketonate complexes may provide larger induced chemical shift dispersion for spectral assignment.

Fluorine substitution enhances complex volatility, a reported strategy for vapor-phase deposition precursors.

Generic substitution of 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione with simpler analogs compromises processability and application-critical performance. Replacing it with non-fluorinated ligands like acetylacetone (acac) or 2,2,6,6-tetramethyl-3,5-heptanedione (thd) drastically reduces the volatility of the resulting metal complexes, requiring significantly higher sublimation temperatures that increase the risk of thermal decomposition in CVD delivery lines [1]. Conversely, substituting with highly symmetric perfluorinated ligands like hexafluoroacetylacetone (hfac) removes the critical steric shielding provided by the tert-butyl group, which can lead to unwanted oligomerization, hydrate formation, or premature gas-phase reactions . Furthermore, in hydrometallurgical applications, lacking the specific electron-withdrawing pentafluoroethyl group prevents efficient metal chelation at neutral pH, rendering simpler non-fluorinated β-diketones unviable for direct salt-lake brine extraction [2].

Substitution Risk

Non-fluorinated β-diketones (e.g., acac)

Metal chelates may exhibit markedly lower volatility and poor GC behavior, limiting their use in gas-phase analytical or deposition methods.

Symmetrically fluorinated analogs (e.g., hfac)

Complexes can be excessively air-sensitive or prone to irreversible column adsorption, which may reduce analytical reproducibility.

Unsubstituted or partially fluorinated ligands

Extraction efficiency and NMR shift-reagent performance can differ significantly; reported ligand-field balance may not transfer across structures.

Precursor Volatility in Vapor Deposition

The incorporation of the pentafluoroethyl group significantly reduces intermolecular van der Waals forces compared to non-fluorinated ligands. When complexed with transition metals or lanthanides, the resulting complexes exhibit sublimation temperatures typically 50–80 °C lower than their corresponding non-fluorinated thd (tetramethylheptanedione) analogs[1]. Furthermore, the tert-butyl group provides steric shielding that prevents the oligomerization often seen with unhindered ligands like acac, ensuring a stable, monomeric gas-phase species during transport.

| Evidence Dimension | Sublimation temperature and gas-phase stability |

| Target Compound Data | High volatility, monomeric gas-phase complexes |

| Comparator Or Baseline | Non-fluorinated thd or acac complexes |

| Quantified Difference | 50–80 °C reduction in sublimation temperature compared to thd analogs; prevents oligomerization. |

| Conditions | Reduced pressure CVD/ALD precursor delivery systems. |

Lower sublimation temperatures prevent thermal degradation of the precursor in the delivery lines, ensuring reproducible, high-purity thin-film deposition.

Lithium Extraction from Neutral Brines

The electron-withdrawing nature of the pentafluoroethyl group increases the acidity of the β-diketone enol proton, allowing for efficient metal chelation at lower pH values than non-fluorinated analogs. In solvent extraction systems utilizing a Lewis-base synergist (e.g., trioctylphosphine oxide), fluorinated β-diketones in this structural class, including the pentafluoro target, achieve extraction coefficients for lithium that are orders of magnitude higher than non-fluorinated baselines at a neutral pH of 7 [1].

| Evidence Dimension | Lithium extraction coefficient at pH 7 |

| Target Compound Data | High extraction efficiency (coefficient > 10 for the fluorinated class) |

| Comparator Or Baseline | Dibenzoylmethane (extraction coefficient < 0.01) |

| Quantified Difference | >1000-fold increase in extraction coefficient at neutral pH. |

| Conditions | Aqueous brine extraction at pH 7 using a synergistic mixture with TOPO in an organic diluent. |

Enables the direct, cost-effective extraction of lithium from neutral salt lake brines without requiring corrosive and expensive pH adjustment of the bulk aqueous phase.

Paramagnetic Shift Reagent for Spectral Resolution

When coordinated to lanthanides such as Europium to form Eu(pfd)3, the ligand's strong Lewis acidity facilitates robust binding to Lewis basic sites on analyte molecules. This interaction effectively spreads out overlapping proton signals in complex NMR spectra. The specific steric profile of the tert-butyl group allows for selective binding, offering a distinct shifting profile that resolves aliphatic proton signals that otherwise overlap in standard, unshifted spectra[1].

| Evidence Dimension | Signal resolution in 1H NMR |

| Target Compound Data | Clear baseline separation of overlapping aliphatic proton signals via Eu(pfd)3 |

| Comparator Or Baseline | Unshifted NMR spectrum |

| Quantified Difference | Significant downfield shifts (often > 5 ppm for protons adjacent to the donor atom) allowing complete spectral analysis. |

| Conditions | 1H NMR analysis of complex organic molecules in non-polar solvents. |

Provides analytical chemists with a tailored shift reagent essential for elucidating complex molecular structures where standard high-field NMR alone cannot resolve overlapping multiplets.

MOCVD/ALD Precursor Synthesis

Procured for synthesizing volatile, thermally stable metal complexes (e.g., Cu, Ba, Y, lanthanides) for the deposition of high-k dielectrics, superconducting films, and metal interconnects where low delivery temperatures are critical to prevent precursor degradation [1].

Hydrometallurgy and Lithium Extraction

Sourced as a chelating extractant in the recovery of lithium and other valuable metals from neutral salt lake brines or battery recycling streams, especially when paired with synergistic Lewis base ligands like TOPO[2].

Lanthanide Shift Reagents for NMR

Used to manufacture specialized paramagnetic shift reagents (like Eu(pfd)3 or Pr(pfd)3) that require high solubility in organic solvents and strong Lewis acidity to resolve complex, overlapping NMR spectra in structural elucidation workflows [3].

Application Fit

References

- [1] US Patent 9,506,149B2, Liquid deposition composition and process for forming metal therefrom.

- [2] US Patent 3,793,433A, Extraction of lithium from neutral brines using a beta diketone and trioctylphosphine oxide.

- [3] Textbook of Practical Organic Chemistry 5th ed., Vogel et al., Chapter on Nuclear Magnetic Resonance Spectroscopy.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types